![molecular formula C17H18N2O2 B13824589 Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- is a complex organic compound belonging to the class of naphthofurans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- can be achieved through several methods. One common approach involves the use of the Dieckmann condensation, which permits the formation of the furan ring C(2)–C(3) bond. This method involves the base-catalyzed intramolecular condensation of diesters . Another method utilizes the formal [3 + 2] cycloaddition of 1,4-naphthoquinones with β-ketoamides, catalyzed by rhenium(VII) oxide (Re2O7), which offers high yields and environmentally benign conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[2,3-b]furan-4,9-diones, while reduction may produce various hydrogenated derivatives .
Scientific Research Applications
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Mechanism of Action
The mechanism of action of naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site . Additionally, its anticancer activity is attributed to the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- can be compared with other naphthofuran derivatives such as:
Naphtho[1,2-b]furan-3-carboxamides: These compounds also exhibit biological activities but differ in their structural arrangement and reactivity.
Naphtho[2,3-b]furan-4,9-diones: Known for their potential biological relevance and different synthetic routes.
The uniqueness of naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-(dimethylamino)-N,N-dimethylbenzo[f][1]benzofuran-3-carboxamide |
InChI |
InChI=1S/C17H18N2O2/c1-18(2)16(20)15-13-9-11-7-5-6-8-12(11)10-14(13)21-17(15)19(3)4/h5-10H,1-4H3 |
InChI Key |
QYWYGOPNDVELCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=CC3=CC=CC=C3C=C2O1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


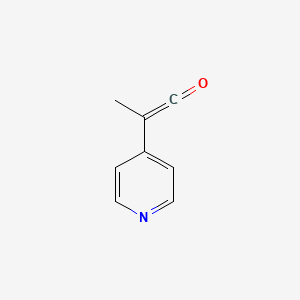
![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)
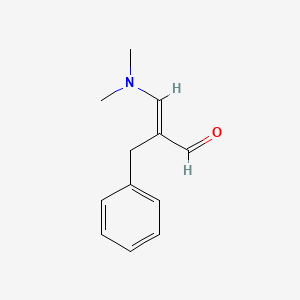
![4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
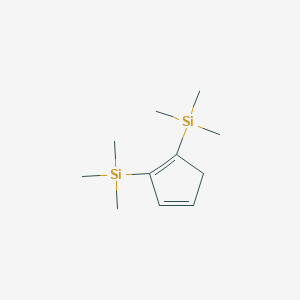
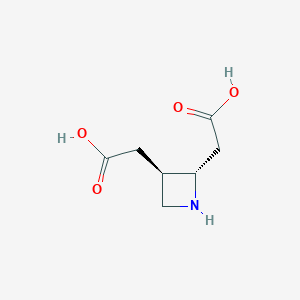
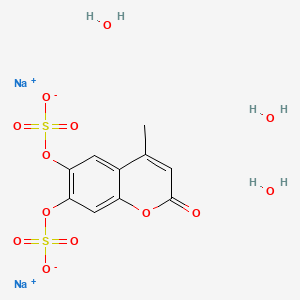

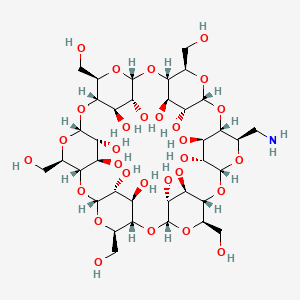
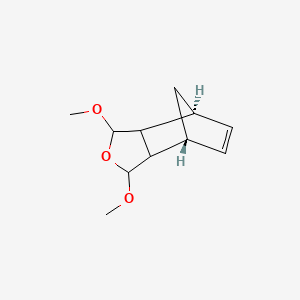
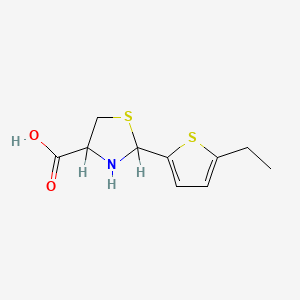
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)
